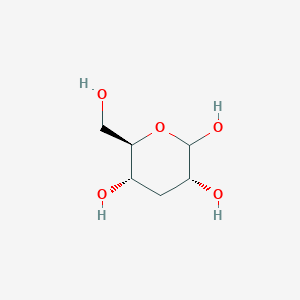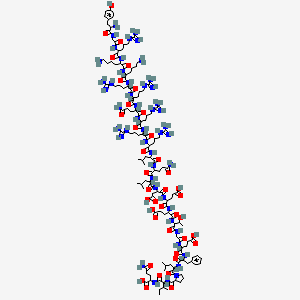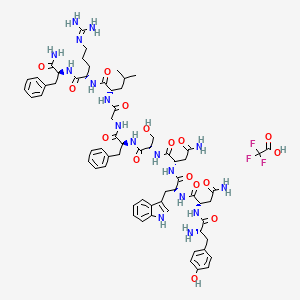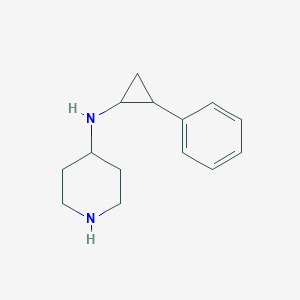
GSK-LSD1 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK-LSD1 is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in the regulation of gene expression through the demethylation of histone proteins. LSD1 is involved in various biological processes, including cell differentiation, proliferation, and the maintenance of stem cell pluripotency. Inhibitors of LSD1, such as GSK-LSD1, have shown promise in the treatment of various cancers and other diseases by modulating gene expression and altering the epigenetic landscape .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK-LSD1 involves multiple steps, starting with the preparation of key intermediatesCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of GSK-LSD1 involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to ensure the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions: GSK-LSD1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of GSK-LSD1 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving GSK-LSD1 include intermediates and final compounds with enhanced potency and selectivity. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .
Scientific Research Applications
GSK-LSD1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of histone demethylation and epigenetic regulation. In biology, GSK-LSD1 is employed to investigate the role of LSD1 in cell differentiation, proliferation, and stem cell maintenance .
In medicine, GSK-LSD1 has shown promise in the treatment of various cancers, including acute myeloid leukemia and small cell lung cancer, by inhibiting LSD1 and altering gene expression. Additionally, GSK-LSD1 has been studied for its potential to modulate immune responses and reduce cytokine release syndrome in severe COVID-19 patients .
Mechanism of Action
GSK-LSD1 exerts its effects by inhibiting the enzymatic activity of LSD1, which demethylates histone proteins at specific lysine residues. By blocking this activity, GSK-LSD1 prevents the removal of methyl groups from histones, leading to changes in gene expression and chromatin structure. The inhibition of LSD1 affects various molecular targets and pathways, including the regulation of transcription factors and the modulation of epigenetic marks .
Comparison with Similar Compounds
GSK-LSD1 is unique among LSD1 inhibitors due to its high potency and selectivity. Similar compounds include tranylcypromine, iadademstat (ORY-1001), bomedemstat (IMG-7289), GSK-2879552, INCB059872, JBI-802, and phenelzine. These compounds also inhibit LSD1 but may differ in their chemical structure, selectivity, and clinical applications .
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
N-(2-phenylcyclopropyl)piperidin-4-amine |
InChI |
InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2 |
InChI Key |
BASFYRLYJAZPPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride](/img/structure/B13390508.png)
![4-Nitrooxybutyl 2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate](/img/structure/B13390518.png)
![(2R)-2-[(Methoxycarbonyl)amino]hexanoic acid](/img/structure/B13390522.png)
![(4-fluorophenyl)-[8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B13390529.png)
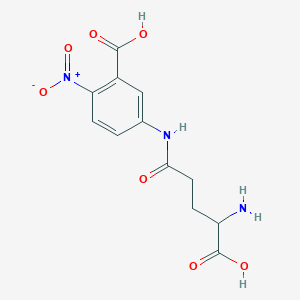
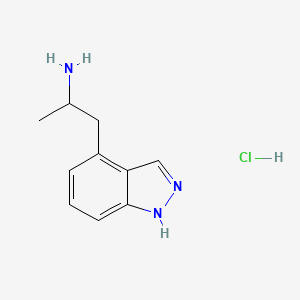
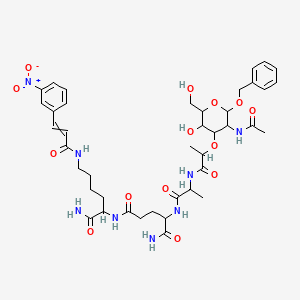

![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13390548.png)
![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B13390555.png)
![2-[(2-Amino-4-methylpentanoyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B13390569.png)
